2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatristanninane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatristanninane is a complex organic compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatristanninane typically involves the reaction of tert-butyl groups with a trioxatristanninane core. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and toluene, with the reaction being carried out under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatristanninane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of tert-butyl groups and the trioxatristanninane core .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatristanninane has a wide range of scientific research applications. In chemistry, it is used as a stabilizer and antioxidant in various reactions. In biology, it is studied for its potential use in drug delivery systems due to its stability and reactivity. In medicine, it is explored for its potential therapeutic properties. In industry, it is used as an additive in plastics and other materials to enhance their properties .
Wirkmechanismus
The mechanism of action of 2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatristanninane involves its interaction with molecular targets through its tert-butyl groups and trioxatristanninane core. These interactions can lead to various biochemical effects, including stabilization of reactive intermediates and inhibition of oxidative processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include 2,2’,2’‘,6,6’,6’‘-hexa-tert-butyl-4,4’,4’'-[(2,4,6-trimethyl-1,3,5-benzenetriyl)trismethylene]triphenol and 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene .
Uniqueness: What sets 2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatristanninane apart is its unique combination of tert-butyl groups and the trioxatristanninane core, which provides it with exceptional stability and reactivity. This makes it particularly useful in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
30547-25-2 |
---|---|
Molekularformel |
C24H54O3Sn3 |
Molekulargewicht |
746.8 g/mol |
IUPAC-Name |
2,2,4,4,6,6-hexatert-butyl-1,3,5,2,4,6-trioxatristanninane |
InChI |
InChI=1S/6C4H9.3O.3Sn/c6*1-4(2)3;;;;;;/h6*1-3H3;;;;;; |
InChI-Schlüssel |
HIGFWCNQIPOXJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Sn]1(O[Sn](O[Sn](O1)(C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.